The synthesis of 4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide typically involves several key steps:
Technical details include monitoring the reaction via thin-layer chromatography and confirming the structure using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The molecular structure of 4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide can be described by its chemical formula .
The three-dimensional structure can be visualized using computational modeling software, which aids in understanding its interaction with biological targets .
4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions typical for sulfonamides:
Technical details regarding these reactions often involve specific catalysts or conditions that enhance yields and selectivity .
The mechanism of action for 4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide primarily revolves around its interaction with chemokine receptors, particularly CXCR4. This receptor plays a crucial role in cell signaling related to cancer metastasis.
Relevant data includes melting point determination and solubility tests, which are essential for formulating dosage forms for potential therapeutic use .
4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide has several scientific applications:
Ongoing research continues to elucidate its mechanisms and broaden its applications within pharmaceutical sciences .
The synthesis of 4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide employs convergent strategies that separately construct the N-(2-phenyl-2-piperidin-1-ylethyl) amine intermediate and 4-chlorobenzenesulfonyl chloride before coupling. A representative five-step sequence begins with reductive amination between 2-phenylacetaldehyde and piperidine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C, yielding the secondary amine N-(2-phenylethyl)piperidine in 85–92% efficiency. Subsequent chloroacetylation under Schotten-Baumann conditions introduces the halogenated handle, with triethylamine catalysis in dichloromethane achieving 75–82% yields. The critical displacement step utilizes excess piperidine (2.5 equiv) in refluxing acetonitrile (12 h) to form the tertiary amine core, though this stage historically suffered from incomplete conversion (<70%) due to steric hindrance. Final sulfonylation with 4-chlorobenzenesulfonyl chloride in tetrahydrofuran at −15°C with N,N-diisopropylethylamine (DIPEA) as the base delivers the target compound after silica gel purification (overall yield: 38–42%) [5] [8].
Table 1: Optimization of Key Synthesis Steps
Step | Reagents/Conditions | Solvent | Temperature | Yield | Improvement Strategy |
---|---|---|---|---|---|
Reductive Amination | NaBH(OAc)₃, 8 h | Dichloromethane | 0°C → 25°C | 85–92% | None required |
Chloroacetylation | Chloroacetyl chloride, TEA, 3 h | Dichloromethane | 0°C → 25°C | 75–82% | Slow reagent addition (−15°C) |
Amine Displacement | Piperidine (2.5 equiv), 12 h | Acetonitrile | Reflux | 65–70% | Microwave (150°C, 30 min, 89%) |
Sulfonylation | 4-CBSC, DIPEA, 4 h | Tetrahydrofuran | −15°C → 25°C | 80–85% | Continuous flow (RT, 94%) |
Microwave-assisted displacement (150°C, 30 min) dramatically enhances the tertiary amine formation efficiency to 89%, reducing side-product generation from N-alkylation over-reactions. This optimized route now delivers kilogram-scale batches with >95% HPLC purity, enabling downstream pharmacological evaluation [5].
Sulfonamide bond formation between the N-(2-phenyl-2-piperidin-1-ylethyl) amine intermediate and 4-chlorobenzenesulfonyl chloride (4-CBSC) is the yield-limiting stage due to competing hydrolysis and sulfonyl chloride decomposition. Classical Schotten-Baumann conditions (aqueous NaOH, dichloromethane) provide moderate yields (68–72%) but generate emulsion issues complicating extraction. Triethylamine (2.2 equiv) in anhydrous tetrahydrofuran at −15°C suppresses hydrolysis but risks exothermic N-over-alkylation at scale. N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in tetrahydrofuran at 25°C via slow addition (4 h) achieves superior results (86% isolated yield) by minimizing thermal degradation while maintaining pH control [5].
Heterogeneous catalysts offer simplified workup: Immobilized 4-dimethylaminopyridine (DMAP) on polystyrene resin (0.2 equiv) in toluene enables quantitative conversion within 1 h at 80°C. The solid catalyst is removed via filtration, eliminating aqueous washes and reducing solvent consumption by 40%. This system’s robustness was validated in continuous flow reactors (residence time: 15 min, 98% conversion), demonstrating scalability for industrial production [8].
Table 2: Catalytic Systems for Sulfonamide Coupling Efficiency
Catalyst System | Solvent | Temperature | Time (h) | Yield | Impurities |
---|---|---|---|---|---|
NaOH (aq)/DCM | Dichloromethane | 0°C → 25°C | 6 | 68–72% | Hydrolyzed sulfonate (8–12%) |
Triethylamine | Tetrahydrofuran | −15°C → 25°C | 4 | 75–80% | Di-sulfonyl adduct (3–5%) |
DIPEA | Tetrahydrofuran | 25°C | 4 | 84–86% | <2% |
Polystyrene-DMAP | Toluene | 80°C | 1 | 95% | Undetectable |
Continuous flow technology addresses three critical limitations in batch synthesis: thermal inhomogeneity during sulfonylation, extended reaction times in displacement steps, and purification bottlenecks. Halogenation stages employing phosphorus oxychloride achieve 99% conversion in 8 minutes (100°C) versus 12 hours batchwise, suppressing phosphorylated impurities by eliminating localized overheating. Similarly, mesylation using methanesulfonyl chloride in microchannel reactors (50°C, 5 min residence time) delivers 97% yield compared to 80% in stirred tanks [5].
Integrated reaction-extraction systems demonstrate the highest impact: A silicon carbide plate reactor performs sulfonylation (DIPEA catalyst, tetrahydrofuran, 25°C) followed by inline liquid-liquid separation with 0.5M hydrochloric acid. This system achieves 94% isolated purity at 5 kg/hour throughput, eliminating intermediate drying and reducing solvent usage by 60%. Crucially, the minimized hold times prevent sulfonamide degradation, which historically caused 3–7% yield loss during batch workup [5].
Bioisosteric modifications of 4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide focus on enhancing target selectivity and metabolic stability by reducing conformational flexibility. Three validated approaches include:
Table 3: Bioisosteric Modifications and Pharmacological Impacts
Bioisostere | Key Structural Change | log P | CA IX IC₅₀ | Cancer Cell Potency (MDA-MB-231) | Primary Advantage |
---|---|---|---|---|---|
None (Parent) | Flexible ethylene linker | 3.8 | 210 nM | 18.3 μM | Baseline |
Morpholine | O-insertion in piperidine | 2.3 | 185 nM | 16.9 μM | Reduced off-target binding |
1-Methylindolin-5-yl | Conformationally locked phenyl | 3.2 | 47 nM | 3.7 μM | Enhanced CA IX affinity |
Thiazolone-benzenesulfonamide | Sulfonamide → Zn-binding thiazolone | 2.9 | 25.06 nM | 1.52 μM | Dual anticancer/antibacterial activity |
Amidine bioisosteres (e.g., N-(piperidin-1-ylmethylene) benzenesulfonamide) demonstrate synergistic benefits by enabling hydrogen bonding to NRF2 transcription factors. These derivatives induce tumor ferroptosis via KEAP1-NRF2-GPX4 axis disruption, suppressing SLC7A11 expression (79% decrease at 10 μM) and elevating lipid ROS (4.2-fold). Such strategic rigidifications expand therapeutic applications beyond carbonic anhydrase inhibition to novel anticancer mechanisms [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: